Vildagliptin Carboxylic Acid Lithium Salt Hydrate
Description
Historical Context of DPP-4 Inhibitor Derivatives in Diabetes Management
The development of DPP-4 inhibitors emerged from efforts to address the pathophysiology of type 2 diabetes mellitus through modulation of the incretin system. Early studies in the 1990s established that DPP-4 enzymatic activity rapidly degrades glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), two hormones critical for glucose-dependent insulin secretion. Inhibition of DPP-4 prolongs the half-life of these incretins, thereby enhancing insulin release and suppressing glucagon secretion without inducing hypoglycemia.
Vildagliptin, a second-generation DPP-4 inhibitor, was engineered to improve binding specificity and metabolic stability over earlier analogs like valine-pyrrolidide. Its carboxylic acid derivative—vildagliptin carboxylic acid—arises as a primary metabolite during hepatic clearance and serves as a marker for pharmacokinetic studies. The lithium salt hydrate form (C₁₇H₂₅LiN₂O₄) was subsequently developed to standardize analytical methodologies, leveraging lithium’s compatibility with mass spectrometry and nuclear magnetic resonance (NMR) techniques.
Structural Evolution of DPP-4 Inhibitor Derivatives
The transition from prototype inhibitors to optimized derivatives like vildagliptin carboxylic acid lithium salt hydrate reflects three key innovations:
- Stereochemical Precision : The compound’s (2S,5S,7R)-configured adamantyl-glycine-proline backbone ensures selective DPP-4 binding, minimizing off-target protease interactions.
- Metabolic Stability : Introduction of the carboxylic acid moiety reduces susceptibility to cytochrome P450-mediated oxidation, extending plasma half-life.
- Analytical Utility : Lithium salt formation mitigates hygroscopicity, enabling precise quantification in high-performance liquid chromatography (HPLC) assays.
Table 1: Comparative Molecular Properties of Vildagliptin Derivatives
| Property | Vildagliptin Free Base | This compound |
|---|---|---|
| Molecular Formula | C₁₇H₂₅N₃O₂ | C₁₇H₂₅LiN₂O₄ |
| Molecular Weight (g/mol) | 303.40 | 328.33 |
| Topological PSA (Ų) | 72.6 | 92.7 |
| Rotatable Bonds | 5 | 4 |
| Hydrogen Bond Donors | 3 | 2 |
Role of Salt Forms in Enhancing Bioactive Compound Stability
Pharmaceutical salt forms are engineered to optimize physicochemical properties without altering therapeutic efficacy. For vildagliptin carboxylic acid, lithium salt formation addresses three critical challenges:
Solubility and Crystallinity
The lithium counterion enhances aqueous solubility (2.7 mg/mL at 25°C) compared to the free acid form (0.9 mg/mL), facilitating dissolution in polar solvents used in quality control laboratories. Hydration within the crystal lattice further stabilizes the compound against thermal degradation, as evidenced by thermogravimetric analysis showing decomposition onset at 187°C.
Analytical Reproducibility
Lithium’s monovalent charge and small ionic radius (0.76 Å) reduce peak broadening in ion-pair chromatography. This property is critical for resolving vildagliptin carboxylic acid from co-eluting impurities during HPLC-UV analyses at 210 nm. Regulatory guidelines mandate impurity thresholds below 0.15%, necessitating such high-resolution separations.
The hydrated form (typically monohydrate) minimizes deliquescence under humid conditions (30–70% RH), a common issue with sodium or potassium salts. Accelerated stability studies demonstrate <0.5% degradation after 6 months at -20°C, ensuring long-term viability as a reference standard.
Mechanistic Basis of Salt Selection
Lithium was selected over alkaline earth metals due to:
- Lower lattice energy : Reduces melting point and facilitates recrystallization during synthesis.
- Non-hygroscopicity : Unlike sodium, lithium does not form hydrates beyond the monohydrate stage, preventing variability in water content.
- Spectroscopic compatibility : ⁷Li NMR (116.6 MHz) allows direct quantification without interference from organic protons.
Properties
Molecular Formula |
C17H25LiN2O4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
lithium;(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C17H26N2O4.Li/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16;/h11-13,18,23H,1-10H2,(H,21,22);/q;+1/p-1/t11-,12+,13-,16?,17?;/m0./s1 |
InChI Key |
BEOLPNQOPQSVHF-HAVNFRMRSA-M |
Isomeric SMILES |
[Li+].C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)C(=O)[O-] |
Canonical SMILES |
[Li+].C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Alkaline Hydrolysis to Obtain Vildagliptin Carboxylic Acid
- Vildagliptin undergoes controlled alkaline hydrolysis using mineral alkalis such as lithium hydroxide in aqueous or mixed organic solvents.
- Reaction conditions typically involve temperatures ranging from 5°C to 100°C, with reaction times from several hours to days depending on concentration and temperature.
- The hydrolysis converts the amide or nitrile functionalities into the corresponding carboxylic acid moiety, which is essential for subsequent lithium salt formation.
Formation of Lithium Salt Hydrate
- The carboxylic acid is neutralized with lithium hydroxide or lithium carbonate under controlled pH conditions (usually pH 6–8).
- The reaction mixture is then subjected to crystallization, often by cooling or solvent exchange, to isolate the lithium salt hydrate as a solid.
- Hydration is controlled by the crystallization solvent and drying conditions to obtain the hydrate form with defined water content.
Representative Preparation Protocols and Reaction Conditions
Purification and Quality Control
- Purification of crude vildagliptin or its intermediates is often achieved by recrystallization from solvents like isopropyl acetate or ethyl acetate/methanol mixtures to enhance purity (>99.5% by HPLC).
- Avoidance of column chromatography in commercial scale synthesis is emphasized due to economic and scalability concerns.
- Analytical techniques employed include HPLC, NMR, IR, and mass spectrometry for structural confirmation and purity assessment.
Research Discoveries and Improvements in Synthesis
- Recent improvements focus on reducing reaction times (from days to hours), increasing yields (up to 77% or more for intermediates), and avoiding expensive reagents such as L-prolinamide and trifluoroacetic anhydride.
- Use of potassium carbonate and potassium iodide as base and catalyst respectively in alkylation steps has enhanced reaction efficiency and purity.
- One-pot processes and solvent optimizations (e.g., use of DMF, THF, dichloromethane) have improved the scalability of the synthesis.
- The lithium salt hydrate form is characterized by enhanced stability and solubility properties favorable for pharmaceutical formulations.
Summary Table of Key Synthetic Steps for this compound
Chemical Reactions Analysis
Types of Reactions: Vildagliptin Carboxylic Acid Lithium Salt Hydrate undergoes several types of chemical reactions, including:
Hydrolysis: Conversion of the cyano group to a carboxylic acid.
Salt Formation: Reaction with lithium hydroxide to form the lithium salt.
Hydration: Addition of water molecules to form the hydrate.
Common Reagents and Conditions:
Hydrolysis: Typically performed under acidic or basic conditions.
Salt Formation: Involves the use of lithium hydroxide.
Hydration: Achieved by exposing the compound to water or humid conditions.
Major Products Formed:
Carboxylic Acid Derivative: Formed from the hydrolysis of the cyano group.
Lithium Salt: Formed from the reaction with lithium hydroxide.
Scientific Research Applications
Chemistry: Vildagliptin Carboxylic Acid Lithium Salt Hydrate is used as a reference standard in pharmaceutical testing and research. It is also utilized in the development of new analytical methods for the quantification and analysis of vildagliptin and its derivatives .
Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic effects and mechanisms of action in the treatment of type 2 diabetes mellitus. It is also used in pharmacokinetic and pharmacodynamic studies to understand its behavior in the body .
Industry: In the pharmaceutical industry, this compound is used in the formulation of medications for diabetes management. It is also employed in quality control processes to ensure the consistency and efficacy of vildagliptin-containing products .
Mechanism of Action
Vildagliptin Carboxylic Acid Lithium Salt Hydrate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Elevated levels of these hormones enhance insulin secretion and reduce glucagon release, leading to improved glycemic control .
Comparison with Similar Compounds
N-(3-Hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)glycyl-L-proline
- CAS : 565453-40-9 (shared with Vildagliptin Carboxylic Acid Lithium Salt Hydrate)
- Molecular Formula : C₁₇H₂₆N₂O₄
- Molecular Weight : 322.40 g/mol
- Purity : 97%
- Applications : Serves as a precursor or intermediate in synthesizing vildagliptin derivatives. Unlike the lithium salt, it lacks the lithium ion and hydrate, making it less stable under standard conditions .
Vildagliptin (Parent Drug)
- Key Differences: Vildagliptin (C₁₇H₂₅N₃O₂) lacks the carboxylic acid lithium salt group, instead featuring a cyanopyrrolidine moiety. The lithium salt hydrate is a metabolite, whereas vildagliptin is the active pharmaceutical ingredient (API) inhibiting dipeptidyl peptidase-4 (DPP-4) .
Physicochemical and Commercial Comparison
| Parameter | This compound | N-(3-Hydroxytricyclo[...]glycyl-L-proline |
|---|---|---|
| Molecular Formula | C₁₇H₂₅LiN₂O₄·xH₂O | C₁₇H₂₆N₂O₄ |
| Molecular Weight | 328.33 g/mol | 322.40 g/mol |
| Purity | >95% (HPLC) | 97% |
| Storage Conditions | -20°C | Not specified (likely ambient) |
| Price (5–50 mg) | €271–€1,810 (discontinued for 50 mg) | €270–€2,046 (25–250 mg) |
| Application | Metabolite reference standard | Synthetic intermediate |
Reactivity and Stability
- Lithium Coordination : The lithium ion in this compound enhances solubility and stability compared to the free carboxylic acid form. This contrasts with sodium or potassium salts, which may exhibit different hydration states .
- Reduction Potential: Unlike standard carboxylic acids (e.g., reduced by LiAlH₄ to alcohols), the lithium salt’s pharmacological role prioritizes metabolic stability over reactivity .
Pharmacological Relevance
- Metabolite Role : The lithium salt hydrate is a key metabolite in vildagliptin’s pharmacokinetic profile, aiding in toxicity and efficacy studies .
- Comparative Bioactivity : The parent drug vildagliptin exhibits direct DPP-4 inhibition (IC₅₀ ~3.5 nM), while the carboxylic acid derivative is pharmacologically inert, serving primarily as a biomarker .
Research and Industrial Implications
- Drug Development : The lithium salt’s high purity and defined structure make it invaluable for regulatory compliance and batch consistency testing .
- Cost Considerations : Discontinuation of the 50 mg variant (€1,810) suggests supply-chain challenges, whereas the intermediate (N-(3-Hydroxytricyclo[...]glycyl-L-proline) remains widely available .
Biological Activity
Vildagliptin Carboxylic Acid Lithium Salt Hydrate is a derivative of vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. This article explores its biological activity, pharmacodynamics, and relevant research findings.
Overview of Vildagliptin and Its Mechanism
Vildagliptin enhances insulin secretion and lowers glucagon levels in a glucose-dependent manner, making it effective for glycemic control in diabetic patients. It acts by inhibiting DPP-4, an enzyme that degrades incretin hormones, thereby prolonging their action and improving glucose metabolism.
Pharmacokinetics and Pharmacodynamics
Vildagliptin exhibits a target-mediated drug disposition (TMDD) model, indicating that it binds tightly to DPP-4. A study involving 13 type 2 diabetic patients demonstrated that vildagliptin concentrations increased slightly more than dose-proportionally due to limited DPP-4 availability. Key pharmacokinetic parameters included:
- Non-saturable clearance: 36 L/h
- Central volume of distribution: 22 L
- Half-life of dissociation from DPP-4: 1.1 h
- Half-life of hydrolysis: 6.3 h .
Effects on Glucose Metabolism
Research has shown that vildagliptin enhances the responsiveness of alpha-cells to both hyperglycemia and hypoglycemia. In a controlled study, participants receiving vildagliptin exhibited a significant increase in glucagon levels during hypoglycemic conditions compared to placebo, highlighting its role in maintaining glucose homeostasis .
Stability and Degradation Studies
Vildagliptin's stability has been assessed under various conditions. It was found to be sensitive to degradation in alkaline environments but stable in acidic conditions. Kinetic studies revealed:
- Degradation in 1M NaOH: over 85% after 210 min at high temperatures.
- Degradation rate constants (k): approximately under various conditions .
Clinical Trials
Several clinical trials have evaluated the efficacy and safety of vildagliptin and its derivatives:
- Trial NCT00390520 assessed the impact of vildagliptin on glycemic control in drug-naive type 2 diabetic patients over 28 days. Results indicated improved glycemic profiles with minimal hypoglycemic risk .
- A study focusing on the effects of vildagliptin on glucagon secretion showed a marked decrease in glucagon levels during meal tests, reinforcing its therapeutic potential in diabetes management .
Summary of Findings
| Parameter | Value |
|---|---|
| Non-saturable clearance | 36 L/h |
| Central volume of distribution | 22 L |
| Half-life (dissociation) | 1.1 h |
| Half-life (hydrolysis) | 6.3 h |
| Glucagon response increase | +38% during hypoglycemia |
| Glucagon response decrease | -41% during meal tests |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing vildagliptin carboxylic acid lithium salt hydrate in a laboratory setting?
- Methodology :
- Step 1 : Synthesize the carboxylic acid derivative of vildagliptin via esterification or hydrolysis reactions. For example, hydrazide intermediates can be formed using hydrazine hydrate under reflux (70–85% yield) .
- Step 2 : React the carboxylic acid with lithium hydroxide (LiOH) to form the lithium salt. Ensure stoichiometric equivalence and monitor pH to avoid over-neutralization .
- Step 3 : Crystallize the product in a hydrated form by controlled evaporation under reduced pressure or using anti-solvent techniques. Hydrate stability is influenced by humidity and temperature .
- Key Data :
| Reaction Step | Reagents/Conditions | Yield/Outcome | Reference |
|---|---|---|---|
| Hydrazide Formation | Hydrazine hydrate, reflux | 70–85% | |
| Salt Formation | LiOH, aqueous medium | pH-dependent |
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology :
- FTIR Analysis : Identify functional groups (e.g., carboxylic acid O–H at ~2691 cm⁻¹, amine N–H at ~3174–3371 cm⁻¹) .
- NMR Spectroscopy : Use and NMR to confirm proton environments and carbon frameworks.
- Elemental Analysis : Verify lithium content via ICP-MS or flame photometry.
- Thermogravimetric Analysis (TGA) : Quantify hydrate water content by mass loss at 100–150°C .
- Key Data :
| FTIR Peaks (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 2691 | O–H (carboxylic acid) | |
| 3174 | N–H (secondary amine) |
Advanced Research Questions
Q. How do non-covalent interactions in this compound influence its crystallinity and stability?
- Methodology :
- Single-Crystal XRD : Resolve the 3D structure to identify hydrogen bonds (e.g., O–H⋯O, N–H⋯O) and π-π stacking interactions. For example, hydrates often exhibit water-mediated hydrogen bonds that stabilize the lattice .
- Hirshfeld Surface Analysis : Quantify interaction types (e.g., % contribution of H-bonding vs. van der Waals forces) .
- DFT Calculations : Model charge transfer mechanisms (e.g., donor-acceptor interactions between carboxylic acid and lithium ions) .
Q. What experimental strategies mitigate batch-to-batch variability in analytical methods for this compound?
- Methodology :
- Standardized QC Protocols : Require peptide content analysis, salt content quantification (e.g., ion chromatography), and water content determination (Karl Fischer titration) for each batch .
- HPLC Method Validation : Optimize mobile phase (e.g., Li-containing buffers for ion suppression) and column chemistry (C18 for hydrophobicity) to improve retention time consistency .
- Statistical Analysis : Use ANOVA to assess variability between batches and adjust synthesis parameters (e.g., crystallization rate) .
Q. How can researchers resolve contradictions in spectroscopic data during polymorph screening?
- Methodology :
- Cross-Validation : Compare XRD patterns with computational models (e.g., Mercury CSD) to identify polymorphic forms .
- Variable-Temperature Studies : Use Raman spectroscopy to monitor phase transitions (e.g., hydrate ↔ anhydrate) under thermal stress .
- QTAIM/NBO Analysis : Examine electron density topology to distinguish between similar vibrational modes (e.g., O–H stretching in carboxylic acid vs. hydrate water) .
Methodological Guidelines
- Experimental Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include detailed synthesis protocols, characterization data, and statistical validation in supplementary materials .
- Safety Protocols : Adhere to GHS standards for handling lithium salts (e.g., respiratory protection for dust inhalation, pH-neutral disposal) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
